molecular formula C12H9F2N B1355156 2-(2,6-Difluorophenyl)aniline CAS No. 76838-89-6

2-(2,6-Difluorophenyl)aniline

Cat. No.: B1355156
CAS No.: 76838-89-6
M. Wt: 205.2 g/mol
InChI Key: DXMJVEDCYGZYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Difluorophenyl)aniline is an organic compound with the molecular formula C12H9F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)aniline typically involves the following steps:

    Nitration of 2,6-Difluorobenzene: The starting material, 2,6-difluorobenzene, undergoes nitration to form 2,6-difluoronitrobenzene.

    Reduction of Nitro Group: The nitro group in 2,6-difluoronitrobenzene is then reduced to an amino group, resulting in 2,6-difluoroaniline.

    Coupling Reaction: Finally, 2,6-difluoroaniline is coupled with another aromatic ring to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxybenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various aniline derivatives.

    Substitution: Formation of substituted aniline compounds with different functional groups.

Scientific Research Applications

2-(2,6-Difluorophenyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 2,6-Difluoroaniline
  • 2,4-Difluoroaniline
  • 4-Bromo-2,6-difluoroaniline
  • 3,4-Difluoroaniline
  • 2,4,6-Trifluoroaniline

Comparison: 2-(2,6-Difluorophenyl)aniline is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

2-(2,6-difluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMJVEDCYGZYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569595
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76838-89-6
Record name 2',6'-Difluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-difluorophenyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.